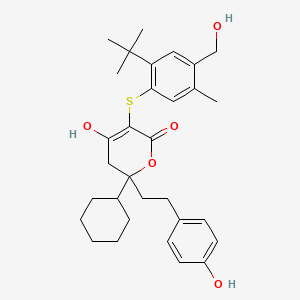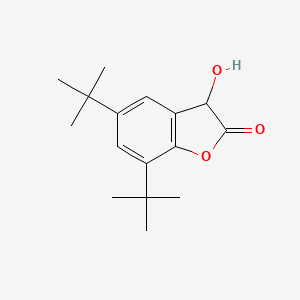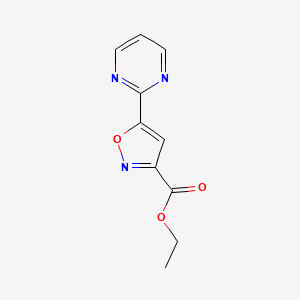
methyl 2-(4-chloro-2-ethynylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-(4-chloro-2-ethynylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group and an ethynyl group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-ethynylphenoxy)acetate typically involves the esterification of 4-chloro-2-ethynylphenoxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:
Reactants: 4-chloro-2-ethynylphenoxyacetic acid and methanol.
Catalyst: Sulfuric acid.
Temperature: The reaction is usually carried out at a temperature range of 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: The reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
化学反応の分析
Types of Reactions
methyl 2-(4-chloro-2-ethynylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-ethynylphenoxyacetic acid.
Reduction: Formation of 4-chloro-2-ethynylphenol.
Substitution: Formation of various substituted phenoxyacetates.
科学的研究の応用
methyl 2-(4-chloro-2-ethynylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-(4-chloro-2-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The ethynyl group and chloro substituent play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Methyl (4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of an ethynyl group.
Methyl (4-chloro-2-phenoxy)acetate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
methyl 2-(4-chloro-2-ethynylphenoxy)acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9ClO3 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
methyl 2-(4-chloro-2-ethynylphenoxy)acetate |
InChI |
InChI=1S/C11H9ClO3/c1-3-8-6-9(12)4-5-10(8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |
InChIキー |
GYHLSRVDAFSVFV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)C#C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)







